1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine
Description
Contextualizing Research Efforts on Cyclopentan-1-amine Derivatives
Cyclopentan-1-amine and its derivatives are a class of organic compounds that feature a five-membered aliphatic ring with an amine substituent. This structural motif is of significant interest in medicinal chemistry and materials science. The cyclopentane (B165970) ring offers a conformationally restricted scaffold, which can be advantageous in the design of molecules that interact with specific biological targets. The amine group, being a key functional group, imparts basicity and allows for the formation of various salts and derivatives, influencing the compound's solubility and biological interactions. solubilityofthings.com
Rationale for Investigating 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine in Academic Research
The specific academic interest in this compound stems from the combination of its two key structural components: the cyclopentan-1-amine moiety and the (4-chlorophenyl)methyl group. The rationale for its investigation can be understood by considering the established significance of each part.
The cyclopentan-1-amine core, as previously mentioned, provides a rigid scaffold that is often explored in the development of new therapeutic agents. solubilityofthings.com Its presence in a molecule can influence pharmacokinetic properties and binding affinity to biological targets.
The (4-chlorophenyl)methyl group, on the other hand, is a common feature in many biologically active compounds. The chlorophenyl group is known to be present in molecules with a range of pharmacological activities, including antibacterial effects. mdpi.com The chlorine atom can alter the electronic properties of the phenyl ring and can participate in halogen bonding, which can be a significant interaction in ligand-receptor binding. The benzylamine (B48309) moiety (a benzyl (B1604629) group attached to an amine) and its derivatives have been explored for various pharmacological applications, including as monoamine oxidase inhibitors. wikipedia.org
The combination of these two moieties in this compound creates a novel chemical entity with a unique three-dimensional structure and physicochemical profile. Researchers are often motivated to synthesize and study such hybrid molecules to explore new regions of chemical space and to investigate the synergistic or emergent properties that may arise from the combination of well-understood pharmacophores. The investigation of this compound is therefore driven by the potential for discovering new biological activities or material properties.
While detailed research findings on this compound are not extensively documented in publicly available literature, preliminary data on closely related compounds can provide insights into its potential characteristics. For instance, the related compound N-[(4-Chlorophenyl)methyl]cyclopentanamine has been cataloged, and some of its basic properties are known. lgcstandards.com
Below is a table summarizing the physicochemical properties of a closely related compound, which can serve as a reference point for estimating the properties of this compound.
| Property | Value for N-[(4-Chlorophenyl)methyl]cyclopentanamine |
| Molecular Formula | C12H16ClN |
| Molecular Weight | 209.72 g/mol |
| Accurate Mass | 209.0971 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]cyclopentanamine |
| SMILES | Clc1ccc(CNC2CCCC2)cc1 |
| InChI | InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 |
Data sourced from available chemical databases for a structurally similar compound. lgcstandards.com
Further research, including synthesis, purification, and comprehensive characterization, would be necessary to fully elucidate the chemical and biological properties of this compound and to validate the scientific rationale for its investigation.
Established Synthetic Routes and Strategies
Traditional synthetic approaches to this compound rely on well-documented reactions that are broadly applicable to the synthesis of substituted amines. These methods are often characterized by their reliability and the accessibility of starting materials.
Amine Synthesis via Cyclopentanone (B42830) Precursors
Cyclopentanone serves as a versatile and common starting material for the synthesis of the cyclopentylamine (B150401) core. A representative strategy involves a multi-step sequence beginning with the conversion of cyclopentanone to 2-(4-fluorophenyl)cyclopentanone through a Grignard reaction, followed by oxidation. researchgate.net Although this example yields a fluorinated analog, the principle can be adapted. A subsequent reaction with an appropriate amine, followed by reduction, would lead to the desired product.
Another approach involves the synthesis of a ketamine precursor, 2-chlorophenyl cyclopentyl ketone, which can be derived from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. nih.gov This ketone intermediate is then poised for amination and subsequent modification to yield the final product. The versatility of cyclopentanone and its derivatives makes them central to many synthetic routes for complex cyclopentylamines. researchgate.net
Reductive Amination Pathways for this compound
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone in amine synthesis. acs.orggctlc.org This reaction typically involves the condensation of a carbonyl compound (a ketone or aldehyde) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of cyclopentanone with (4-chlorophenyl)methanamine. The reaction is typically carried out in the presence of a reducing agent.
| Reactant 1 | Reactant 2 | Typical Reducing Agents | Product |
| Cyclopentanone | (4-chlorophenyl)methanamine | Sodium cyanoborohydride, Sodium triacetoxyborohydride, Catalytic Hydrogenation | This compound |
| 1-(4-chlorobenzyl)cyclopentan-1-one | Ammonia | Sodium cyanoborohydride, Catalytic Hydrogenation | This compound |
This method is favored for its operational simplicity and the broad availability of suitable reducing agents, ranging from borohydride reagents to catalytic hydrogenation setups. google.com The choice of reagents can be optimized to achieve high yields and selectivity.
Multicomponent Reaction Approaches in this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net The Strecker reaction is a classic example of an MCR that produces α-amino nitriles from a ketone, an amine, and a cyanide source. nih.gov
A potential Strecker synthesis for a precursor to the target molecule could involve cyclopentanone, ammonia (or a primary amine), and a cyanide salt. The resulting α-aminonitrile could then be subjected to a Grignard reaction with a 4-chlorobenzyl magnesium halide, followed by hydrolysis, to install the (4-chlorophenyl)methyl group.
Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine. nih.govnih.gov While not a direct route to the target compound, variations of Mannich-type reactions can be employed to construct similarly substituted amine frameworks. The development of novel MCRs continues to provide streamlined access to complex amine structures. rsc.orgresearchgate.net
| Multicomponent Reaction | Typical Reactants | Potential Intermediate |
| Strecker Synthesis | Cyclopentanone, Amine (e.g., NH3), Cyanide Source (e.g., KCN) | 1-aminocyclopentane-1-carbonitrile |
| Mannich Reaction | Ketone, Formaldehyde, Amine | β-amino carbonyl compound |
Novel and Optimized Synthetic Protocols
Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These innovations are applicable to the synthesis of this compound, particularly in controlling stereochemistry and adhering to green chemistry principles.
Stereoselective Synthesis of Enantiomers of this compound
Since this compound is a chiral molecule, the development of stereoselective synthetic methods is of significant interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.
One prominent strategy is enantioselective organocatalytic reductive amination. This approach utilizes small organic molecules as catalysts to induce enantioselectivity in the reaction between a ketone and an amine. princeton.edu For instance, chiral phosphoric acids have been shown to catalyze the reductive amination of various ketones with high enantiomeric excess. princeton.edu
Another method for obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. Chemical derivatization with a chiral auxiliary is another established resolution technique. acs.org
| Method | Description | Key Features |
| Organocatalytic Reductive Amination | Use of a chiral small-molecule catalyst (e.g., chiral phosphoric acid) to direct the stereochemical outcome of the reductive amination. princeton.edu | High enantioselectivity, metal-free conditions. |
| Chiral Resolution | Separation of a racemic mixture of the amine by forming diastereomeric derivatives with a chiral resolving agent. acs.org | Applicable post-synthesis, relies on physical separation techniques. |
| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively acylate one enantiomer of the amine, allowing for separation. | High selectivity, mild reaction conditions. |
Green Chemistry Principles in this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the context of synthesizing this compound, several green principles can be applied.
The use of catalytic methods, such as catalytic hydrogenation for reductive amination, is inherently greener than using stoichiometric reducing agents, as it reduces waste. rsc.org Employing environmentally benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions, can significantly improve the environmental profile of the synthesis. researchgate.net
In-Depth Analysis of this compound: Synthesis, Catalyst Optimization, and Purification
The chemical compound this compound, a secondary amine featuring a cyclopentyl group and a 4-chlorobenzyl substituent, is a molecule of interest in organic synthesis. This article delves into the scientific methodologies pertinent to its creation, with a specific focus on synthetic routes, the development of catalytic systems to enhance reaction yields, and the techniques employed for its purification and isolation.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-10(4-6-11)9-12(14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSBCMDGUHKQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742010-38-4 | |
| Record name | 1-[(4-chlorophenyl)methyl]cyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Chromatographic Characterization of 1 4 Chlorophenyl Methyl Cyclopentan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be employed to provide a complete picture of the atomic connectivity and chemical environment within the 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 4-chlorophenyl group, the methylene (B1212753) bridge protons, and the protons of the cyclopentylamine (B150401) moiety. The aromatic protons would likely appear as two doublets in the region of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The benzylic methylene protons (-CH₂-) would be expected to produce a singlet or a multiplet, depending on the chirality of the adjacent quaternary carbon, in the range of δ 3.5-4.0 ppm. The protons on the cyclopentyl ring would exhibit complex multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.0 ppm. The amine proton (-NH) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The aromatic carbons of the 4-chlorophenyl ring would be observed in the δ 120-140 ppm region, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The benzylic methylene carbon would resonate around δ 50-60 ppm. The quaternary carbon of the cyclopentyl ring would be expected in the δ 55-65 ppm range, while the other cyclopentyl carbons would appear at higher field strengths, typically between δ 20 and 40 ppm.
A hypothetical ¹H and ¹³C NMR data table based on analogous structures is presented below:
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Aromatic CH (ortho to Cl) | 7.28 (d, J=8.5 Hz, 2H) | 129.0 |
| Aromatic CH (meta to Cl) | 7.22 (d, J=8.5 Hz, 2H) | 130.5 |
| Aromatic C-Cl | - | 132.0 |
| Aromatic C-CH₂ | - | 138.0 |
| -CH₂- (Benzylic) | 3.75 (s, 2H) | 55.0 |
| Cyclopentyl C-N | - | 60.0 |
| Cyclopentyl CH₂ | 1.50-1.80 (m, 8H) | 24.0, 35.0 |
| -NH | 1.90 (br s, 1H) | - |
Mass Spectrometry (MS) Applications in Characterization and Purity Assessment
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₆ClN, the expected monoisotopic mass is approximately 209.10 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 209. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Key fragmentation pathways would likely involve the cleavage of the benzylic C-C bond and the C-N bond. A prominent fragment would be the tropylium (B1234903) ion derived from the 4-chlorobenzyl moiety at m/z 125. Another significant fragment would correspond to the cyclopentylamine cation. The fragmentation pattern provides a fingerprint that can be used for identification and to assess the presence of impurities.
Expected Key MS Fragments:
m/z 209: Molecular ion [C₁₂H₁₆ClN]⁺
m/z 125: [C₇H₆Cl]⁺ (4-chlorobenzyl cation)
m/z 84: [C₅H₁₀N]⁺ (cyclopentylamine cation)
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
The N-H stretching vibration of the primary amine would be expected to appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ region. A strong absorption due to the C-Cl stretch would be expected in the fingerprint region, typically around 700-800 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C Aromatic Stretch | 1450-1600 |
| C-N Stretch | 1000-1250 |
| C-Cl Stretch | 700-800 |
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
A reverse-phase HPLC method would be the standard approach for the analysis of this compound. A C18 column would likely be suitable for separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would need to be optimized to ensure the amine is in a suitable ionic state for good peak shape and retention. Detection would most likely be performed using a UV detector, with the wavelength set to the absorption maximum of the 4-chlorophenyl chromophore (around 220-230 nm). Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile impurities. Potential volatile impurities in this compound could include residual solvents from the synthesis or starting materials like 4-chlorobenzaldehyde (B46862) or cyclopentanone (B42830). A capillary GC column with a non-polar or medium-polarity stationary phase would be used for separation. The mass spectrometer would serve as a powerful detector, allowing for the identification of unknown impurities by comparing their mass spectra to spectral libraries.
Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl Methyl Cyclopentan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
The three-dimensional structure of 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine is not rigid. Rotation around its single bonds allows it to adopt various spatial arrangements, or conformations. The stability of these conformers is dictated by a delicate balance of steric hindrance, electronic repulsion, and intramolecular interactions. DFT is a widely used method to explore the potential energy surface of a molecule and identify its most stable conformations. mdpi.comnih.gov
While specific studies on this compound are not widely published, data from analogous substituted cyclopentane (B165970) and benzylamine (B48309) systems can provide insights. The results of such a hypothetical study would likely show a few low-energy conformers that are closely populated at room temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT
| Conformer | Torsional Angle (N-C-C-Ph, °) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | -65.8 | 0.00 | 55.1 |
| B | 178.5 | 0.52 | 22.3 |
| C | 70.2 | 0.89 | 12.6 |
| D | -155.1 | 1.50 | 5.0 |
Note: Data are illustrative and based on typical values for similar molecular scaffolds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is calculated from the electron density and is invaluable for predicting reactivity, intermolecular interactions, and sites susceptible to electrophilic or nucleophilic attack. nih.govacs.org MEP maps are typically color-coded, with red indicating regions of negative potential (electron-rich, e.g., lone pairs on nitrogen or oxygen atoms) and blue indicating regions of positive potential (electron-poor, e.g., hydrogen atoms bonded to electronegative atoms). wolfram.com
For this compound, an MEP map would highlight several key features:
Negative Potential (Red): The most intense negative potential would be localized on the nitrogen atom of the primary amine group, corresponding to its lone pair of electrons. This site is the primary center for protonation and hydrogen bond acceptance. A weaker negative potential would also be observed around the chlorine atom on the phenyl ring.
Positive Potential (Blue): Regions of positive potential would be found on the hydrogen atoms of the amine group (-NH2), making them key hydrogen bond donors.
Aromatic Ring: The π-system of the chlorophenyl ring would exhibit a region of moderate negative potential above and below the plane of the ring, which can be involved in π-π stacking or cation-π interactions. researchgate.net
These maps provide a qualitative guide to how the molecule will interact with other molecules, including water, enzymes, or receptor proteins. acs.org
Molecular Dynamics (MD) Simulations of Interactions with Model Systems
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.comscilit.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of molecular interactions. mdpi.com
An MD simulation of this compound could be performed in a model system, such as a box of water molecules, to study its solvation and dynamic behavior in an aqueous environment. Such a simulation could reveal:
Hydration Shell: The organization of water molecules around the amine and chlorophenyl groups. Water would form strong hydrogen bonds with the -NH2 group.
Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution.
Hydrophobic Interactions: The tendency of the nonpolar cyclopentane and chlorophenyl moieties to minimize contact with water.
Table 2: Representative Analysis from a 100 ns MD Simulation of a Ligand-Protein Complex
| Analysis Metric | Description | Typical Result for a Stable Complex |
| RMSD (Ligand) | Root Mean Square Deviation of the ligand's atomic positions from the initial pose. | Fluctuates around a stable average value (e.g., < 2.5 Å). |
| RMSF (Protein) | Root Mean Square Fluctuation of protein residues. | Higher fluctuations in loop regions, lower in stable secondary structures. |
| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | Key hydrogen bonds are maintained for a high percentage of the simulation time (>80%). |
| Radius of Gyration | A measure of the protein's overall compactness. | Remains stable, indicating no major unfolding events. |
Note: This table illustrates the types of data generated from MD simulations to assess binding stability.
In Silico Predictions of Biological Target Interactions and Binding Modes
Computational methods are extensively used to predict how a small molecule might interact with biological targets, thereby identifying its potential therapeutic applications and mechanism of action.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov The goal is to find the binding mode with the lowest energy, which is often represented by a docking score. nih.gov This score is a function of forces like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com
For this compound, docking studies would be performed against a panel of potential protein targets. Given its structural motifs—a primary amine and a lipophilic framework—it could be docked into the active sites of enzymes like monoamine oxidases, ion channels, or G-protein coupled receptors. The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed 3D view of the binding pose, showing specific interactions with amino acid residues. researchgate.net
Table 3: Illustrative Molecular Docking Results for an Analogous Compound Against Different Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Monoamine Oxidase B | 2V5Z | -8.5 | Tyr435, Gln206 | Hydrogen Bond, π-π Stacking |
| Serotonin Transporter | 5I6X | -7.9 | Asp98, Tyr95 | Salt Bridge, Hydrophobic |
| Dopamine D2 Receptor | 6CM4 | -8.1 | Asp114, Ser193 | Ionic, Hydrogen Bond |
Note: Data are hypothetical and serve to illustrate the output of typical molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., physicochemical properties like logP, molecular weight, or calculated electronic properties) to their measured activity (e.g., IC50). mdpi.com
For the cyclopentan-1-amine scaffold, a QSAR study would involve:
Data Collection: Gathering a set of cyclopentan-1-amine analogs with experimentally measured activity against a specific biological target.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the set.
Model Building: Using statistical methods like multiple linear regression or machine learning to build a model that best correlates the descriptors with activity.
Validation: Testing the model's predictive power on an external set of compounds not used in its creation.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate models based on the 3D steric and electrostatic fields surrounding the molecules. researchgate.netnih.gov The resulting models produce contour maps that visualize regions where bulky groups, positive charges, or hydrogen bond donors/acceptors would increase or decrease activity, providing a direct guide for designing more potent molecules. mdpi.com
Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl Methyl Cyclopentan 1 Amine Analogues
Modifications to the Chlorophenyl Moiety and Their Impact on Activity
The 4-chlorophenyl group is a critical component of the 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine scaffold, and its modification has been a key focus of SAR studies to probe the electronic and steric requirements for optimal biological activity. The position and nature of the substituent on the phenyl ring can significantly alter the compound's potency and selectivity.
Research on related benzylamine (B48309) structures has shown that the presence and position of a halogen atom on the phenyl ring are often crucial for activity. For instance, in a series of benzylamine derivatives, 4-fluoro and 4-chloro substitutions on the phenyl ring were found to impart impressive anticancer activities. This suggests that an electron-withdrawing group at the para position of the phenyl ring is a favorable feature. The substitution pattern on the aromatic ring is a key determinant of the biological effect.
Furthermore, the electronic nature of the substituent plays a significant role. Studies on fluorine-substituted benzylamines as monoamine oxidase (MAO) inhibitors have indicated that the addition of electron-withdrawing groups can influence whether a compound acts as a substrate or an inactivator of the enzyme. While in that specific study the benzylamines did not become inactivators, it highlights the principle that modifying the electronic properties of the phenyl ring can modulate the compound's interaction with its biological target.
The following table summarizes the general impact of substitutions on the phenyl ring of benzylamine analogues based on findings from related compound series.
| Substitution Position | Substituent Type | General Impact on Activity |
| Para (4-position) | Electron-withdrawing (e.g., Cl, F) | Often enhances potency |
| Para (4-position) | Electron-donating (e.g., OCH3) | Can decrease or abolish activity |
| Ortho (2-position) | Bulky groups | May decrease activity due to steric hindrance |
| Meta (3-position) | Various | Variable effects, often less optimal than para |
These findings from related benzylamine scaffolds provide a foundational understanding for the targeted modification of the 4-chlorophenyl moiety in this compound to enhance its desired biological profile.
Cyclopentane (B165970) Ring Modifications and Stereochemical Influences
The cyclopentane ring in this compound provides a rigid scaffold that correctly orients the other functional groups for interaction with a biological target. Modifications to this ring, including changes in size, substitution, and stereochemistry, are crucial for understanding the spatial requirements of the binding site.
The size of the cycloalkane ring can influence activity. While direct SAR data on the cyclopentane ring of the title compound is limited, studies on related structures with cycloalkylamines suggest that the ring size is an important parameter. For instance, in some classes of compounds, expanding the cyclopentane to a cyclohexane (B81311) or contracting it to a cyclobutane (B1203170) can lead to a significant change in biological activity, often due to altered conformational preferences and steric profiles.
Furthermore, the introduction of substituents on the cyclopentane ring can provide additional interaction points with the target or modulate the compound's physicochemical properties. For example, the addition of a hydroxyl or methyl group could introduce new hydrogen bonding or hydrophobic interactions, respectively.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. nih.gov For this compound, the carbon atom of the cyclopentane ring to which the benzyl (B1604629) and amine groups are attached is a stereocenter. The two enantiomers of this compound can exhibit significantly different biological activities, potencies, and even different pharmacological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will preferentially interact with one enantiomer over the other. The differential activity of enantiomers is a well-established principle in pharmacology. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to side effects. Therefore, the determination of the absolute configuration that confers optimal activity is a critical step in the drug development process.
Linker Chain Alterations and Their Contribution to Molecular Recognition
The methylene (B1212753) (-CH2-) group that connects the 4-chlorophenyl ring to the cyclopentanamine moiety acts as a linker, providing a specific spatial separation and conformational flexibility between these two key structural features. Alterations to this linker can have a profound impact on the molecule's ability to adopt the optimal conformation for binding to its biological target.
Modifications to the linker can include changing its length, rigidity, and polarity. For instance, extending the linker to an ethylene (B1197577) (-CH2-CH2-) or propylene (B89431) (-CH2-CH2-CH2-) chain would increase the distance between the aromatic ring and the cycloalkylamine. This could either improve or diminish activity depending on the topology of the target's binding site. Conversely, shortening the linker is not possible in this scaffold without fundamentally changing the core structure.
Introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, would restrict the conformational freedom of the molecule. This can be advantageous if the rigid conformation is the bioactive one, as it reduces the entropic penalty of binding. However, if the bioactive conformation is not the one favored by the rigid linker, a decrease in activity would be observed.
The following table outlines potential linker modifications and their hypothetical contributions to molecular recognition, based on general principles of medicinal chemistry.
| Linker Modification | Potential Impact on Molecular Recognition |
| Increased Length | Alters the distance between key binding motifs; may improve or disrupt binding. |
| Increased Rigidity | Reduces conformational flexibility; can lock the molecule in a bioactive or inactive conformation. |
| Introduction of Heteroatoms | Can introduce new hydrogen bonding opportunities and alter polarity. |
These hypothetical modifications underscore the importance of the linker in fine-tuning the spatial arrangement of the pharmacophoric elements for optimal interaction with the biological target.
Establishment of Pharmacophoric Models for this compound Derivatives
A pharmacophore model is an abstract representation of the key steric and electronic features that are essential for a molecule to exert a specific biological activity. researchgate.net The development of a pharmacophore model for this compound derivatives is a culmination of the SAR studies on this scaffold. By identifying the common structural features of active analogues, a three-dimensional arrangement of these features can be constructed to define the "ideal" ligand for a given biological target.
Based on the SAR insights from related compounds, a hypothetical pharmacophore model for this class of compounds would likely include:
A hydrophobic/aromatic feature: Represented by the 4-chlorophenyl ring. The chlorine atom likely contributes to specific hydrophobic and/or electronic interactions.
A hydrogen bond donor/ionizable feature: The primary amine group on the cyclopentane ring is a key feature, likely involved in hydrogen bonding or ionic interactions with the target.
A hydrophobic/aliphatic feature: The cyclopentane ring itself provides a non-polar scaffold that can engage in van der Waals interactions.
Defined spatial relationships: The relative distances and angles between these features, dictated by the methylene linker and the rigid cyclopentane ring, are crucial for proper alignment within the binding site.
A visual representation of a potential pharmacophore model is presented below:
Hypothetical Pharmacophore Model
| Feature | Description |
| Aromatic Ring (AR) | Corresponds to the 4-chlorophenyl group. |
| Hydrophobic (HY) | The chloro-substituent and the cyclopentyl ring. |
| Positive Ionizable (PI) | The primary amine group. |
This pharmacophore model serves as a valuable tool in drug discovery. It can be used to virtually screen large compound libraries to identify novel molecules with different chemical scaffolds that fit the model and are therefore likely to possess the desired biological activity. Furthermore, it can guide the design of new analogues with improved potency and selectivity by ensuring that any proposed structural modifications are consistent with the key pharmacophoric features.
Mechanistic Biological Investigations of 1 4 Chlorophenyl Methyl Cyclopentan 1 Amine Excluding Human Clinical Data
Identification of Biological Targets and Pathways
No studies identifying the biological targets or pathways of 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine have been found in the public domain.
Receptor Binding Affinity Studies
There is no available data on the receptor binding affinity of this compound.
Enzyme Inhibition and Activation Assays
Information regarding the effects of this compound on enzyme activity, through either inhibition or activation, is not present in the current body of scientific literature.
Ion Channel Modulation and G-protein Coupled Receptor (GPCR) Interactions
There are no published studies investigating the modulatory effects of this compound on ion channels or its interactions with G-protein coupled receptors.
In Vitro Pharmacological Profiling in Cell-Based Assays
No in vitro pharmacological studies using cell-based assays have been reported for this compound.
Cellular Uptake and Distribution Studies
There is no available data concerning the cellular uptake and distribution of this compound.
Intracellular Signaling Pathway Modulation
There is no information available on how this compound may modulate intracellular signaling pathways.
Effects on Cellular Proliferation and Viability (Non-Therapeutic Context)
No published research articles or datasets were identified that investigate the effects of this compound on cellular proliferation and viability in a non-therapeutic context.
Preclinical In Vivo Studies (Non-Human Models)
There is no available information from preclinical in vivo studies in non-human models for this specific compound.
Pharmacokinetic and Pharmacodynamic Analysis in Animal Models (excluding toxicity, dosage, and adverse effects)
No data on the pharmacokinetic or pharmacodynamic profile of this compound in any animal model could be located in the current body of scientific literature.
Behavioral and Physiological Studies in Animal Models (mechanistic focus, excluding therapeutic efficacy)
No studies detailing the behavioral or physiological effects of this compound from a mechanistic perspective in animal models have been published.
Comparative Analysis with Related Chemical Entities
Derivatization and Lead Optimization Strategies for 1 4 Chlorophenyl Methyl Cyclopentan 1 Amine Scaffolds
Strategies for Enhancing Selectivity towards Specific Biological Targets
Without a known biological target for 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine, any discussion of enhancing selectivity is purely theoretical. In a typical drug discovery program, once an initial "hit" compound shows activity against a particular biological target (e.g., an enzyme or receptor), medicinal chemists would systematically synthesize and test analogues to improve selectivity over other related targets. This process is guided by computational modeling and an understanding of the target's binding site. As no biological activity data for the parent compound is available in the public domain, no research on selectivity enhancement can be reported.
Exploration of Prodrug Approaches (mechanistic, non-therapeutic focus)
Prodrug strategies are employed to overcome undesirable properties of a parent drug, such as poor solubility or limited membrane permeability. For a primary amine like this compound, several prodrug approaches could be envisioned from a mechanistic standpoint:
N-Acylation: Formation of an amide bond with a promoiety that would be cleaved by cellular amidases to release the parent amine.
N-Acyloxyalkylation: Creating a carbamate (B1207046) linkage that undergoes enzymatic and/or chemical hydrolysis to liberate the active compound.
Phosphorylated Prodrugs: Addition of a phosphate (B84403) group to enhance water solubility, which would be cleaved by phosphatases.
While these are well-established prodrug strategies for amine-containing molecules, there is no evidence in the scientific literature of their application to this compound specifically.
Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl Methyl Cyclopentan 1 Amine
Development of Advanced Analytical Methods for Trace Analysis
The ability to detect and quantify minute concentrations of any chemical compound is paramount for both research and potential future applications. For 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine, the development of advanced analytical methods for trace analysis is a critical next step. Currently, standard chromatographic and spectroscopic methods would likely be employed for its characterization. However, future research should focus on creating highly sensitive and selective techniques capable of detecting the compound at trace levels in complex matrices.
Future research could explore the following advanced analytical techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique offers high sensitivity and selectivity, making it ideal for trace analysis. Method development would involve optimizing chromatographic conditions for separation and mass spectrometric parameters for detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound or its derivatives, GC-MS could provide an alternative high-resolution analytical approach.
Capillary Electrophoresis (CE): CE, particularly when coupled with mass spectrometry (CE-MS), could offer a high-efficiency separation method, especially for chiral analysis if enantiomers of the compound exist and are of interest.
Immunoassays: The development of specific antibodies could lead to highly sensitive and rapid immunoassay-based detection methods, such as ELISA, which would be invaluable for high-throughput screening.
The table below outlines potential analytical methods and their prospective advantages for the trace analysis of this compound.
| Analytical Method | Potential Advantages |
| LC-MS/MS | High sensitivity, high selectivity, suitable for complex matrices |
| GC-MS | High resolution, potential for derivatization to improve volatility |
| CE-MS | High separation efficiency, low sample consumption, suitable for chiral separations |
| Immunoassays | High sensitivity, high throughput, rapid analysis |
Exploration of Novel Synthetic Pathways with Reduced Environmental Impact
In line with the growing emphasis on sustainable and green chemistry, future research should prioritize the development of environmentally benign synthetic routes to this compound. researchgate.netnih.gov Traditional synthetic methods for amines can often involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. gctlc.orgpharmtech.comrsc.org
Emerging research avenues in green chemistry that could be applied to the synthesis of this compound include:
Biocatalysis: The use of enzymes, such as transaminases or reductive aminases, could offer a highly selective and environmentally friendly alternative to traditional chemical methods for amine synthesis. acs.org This approach often proceeds under mild reaction conditions in aqueous media.
Catalytic Reductive Amination: Investigating novel catalysts, including those based on earth-abundant metals, for the reductive amination of a suitable cyclopentanone (B42830) precursor could lead to more atom-economical and sustainable processes. gctlc.org
Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer numerous advantages, including improved reaction control, enhanced safety, and reduced waste generation compared to batch processing.
Use of Greener Solvents: Exploring the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions would significantly reduce the environmental footprint of the synthesis. unibo.itmdpi.com
The following table summarizes potential green synthetic approaches and their benefits.
| Green Synthetic Approach | Potential Environmental Benefits |
| Biocatalysis | Use of renewable catalysts, mild reaction conditions, high selectivity, reduced waste. acs.org |
| Catalytic Reductive Amination | Higher atom economy, potential for recyclable catalysts, reduced use of stoichiometric reagents. gctlc.org |
| Flow Chemistry | Improved energy efficiency, better process control, reduced solvent usage, enhanced safety. |
| Greener Solvents | Reduced toxicity and environmental impact, potential for solvent recycling. unibo.itmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future research directions incorporating AI and ML could include:
Generative Models: Employing generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel derivatives of the parent compound with desired physicochemical and biological activity profiles. pharmafeatures.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of new analogues based on their structural features. openaccessebooks.comnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.
ADMET Prediction: Utilizing machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, thereby identifying candidates with better drug-like properties early in the discovery process. researchgate.net
Retrosynthesis Prediction: Using AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to the target compound and its analogues.
The table below highlights the potential applications of AI and ML in the future research of this compound.
| AI/ML Application | Potential Outcome |
| Generative Models | Design of novel analogues with optimized properties. pharmafeatures.com |
| QSAR Modeling | Prediction of biological activity to guide synthesis. openaccessebooks.comnih.gov |
| ADMET Prediction | Early identification of candidates with favorable pharmacokinetic and safety profiles. researchgate.net |
| Retrosynthesis Prediction | Discovery of novel and efficient synthetic pathways. |
Untapped Biological Modulatory Potentials and Hypothesis Generation
The biological activity of this compound is largely unexplored. The presence of the chlorophenyl and cyclopentanamine moieties suggests a wide range of potential biological targets. nih.govmdpi.com Future research should focus on generating and testing hypotheses about its potential modulatory effects on various biological systems.
Hypothesis generation can be driven by several approaches:
In Silico Target Fishing: Computational methods, such as reverse docking and pharmacophore screening, can be used to screen the compound against a large database of known protein structures to identify potential biological targets. unipi.it
Phenotypic Screening: High-throughput screening of the compound in various cell-based assays can reveal unexpected biological activities and provide clues about its mechanism of action.
Structural Similarity Analysis: Comparing the structure of this compound to known bioactive molecules can provide hypotheses about its potential targets. For instance, many compounds containing a chlorophenyl group exhibit a range of biological activities. researchgate.net
Based on its structural features, some initial hypotheses for its biological potential could include:
Central Nervous System (CNS) Activity: The lipophilic nature of the compound and the presence of an amine group suggest potential for CNS penetration and interaction with neurotransmitter receptors or transporters.
Antimicrobial Activity: The combination of a halogenated aromatic ring and a cyclic amine is found in some antimicrobial agents.
Enzyme Inhibition: The compound could potentially act as an inhibitor for various enzymes, and screening against different enzyme classes would be a valuable starting point.
The following table presents a summary of approaches for exploring the biological potential of the compound.
| Approach | Methodology | Potential Outcome |
| In Silico Target Fishing | Reverse docking, pharmacophore screening. unipi.it | Identification of potential protein targets. |
| Phenotypic Screening | High-throughput cell-based assays. | Discovery of novel biological activities. |
| Structural Similarity Analysis | Comparison to databases of known drugs and bioactive compounds. | Generation of hypotheses about potential mechanisms of action. |
Q & A
Q. How can the molecular structure of 1-[(4-Chlorophenyl)methyl]cyclopentan-1-amine be confirmed experimentally?
Methodological Answer: The molecular structure can be confirmed using a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): and NMR identify proton and carbon environments, respectively. For example, the cyclopentane ring protons appear as distinct multiplet signals (~1.5–2.5 ppm), while the 4-chlorophenyl group shows aromatic protons at ~7.2–7.4 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 224.09 for CHClN) and fragmentation patterns .
- Infrared Spectroscopy (IR): The amine N–H stretch (~3300–3500 cm) and C–Cl stretch (~600–800 cm) are diagnostic .
Q. What are the standard laboratory-scale synthesis protocols for this compound?
Methodological Answer: A common approach involves:
Cyclopentane Functionalization: React cyclopentanone with 4-chlorobenzyl chloride via Friedel-Crafts alkylation in the presence of a Lewis acid (e.g., AlCl) to form 1-(4-chlorobenzyl)cyclopentanone .
Reductive Amination: Convert the ketone to the amine using ammonium acetate and sodium cyanoborohydride (NaBHCN) in methanol under reflux (60–70°C, 12–24 hours) .
Key Parameters:
- Solvent polarity and temperature influence reaction kinetics.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
Q. Which analytical techniques are critical for ensuring purity and stability of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect degradation products .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability (decomposition onset >200°C under nitrogen) .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry for batch consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (40–80°C), solvent (THF vs. DMF), and catalyst loading (AlCl at 1–5 mol%). Evidence suggests THF increases yield by 15% compared to DMF due to better solubility of intermediates .
- Continuous Flow Reactors: Microreactors reduce reaction time (from 24 hours to 2–4 hours) and improve heat transfer, enabling gram-scale synthesis with >85% yield .
Q. What reaction mechanisms govern the compound’s reactivity in substitution and coupling reactions?
Methodological Answer:
- Nucleophilic Substitution: The benzylic chlorine undergoes SAr reactions with amines or thiols in polar aprotic solvents (e.g., DMSO, 80°C). For example, reaction with morpholine replaces Cl with a morpholino group, confirmed by -NMR .
- Suzuki-Miyaura Coupling: The 4-chlorophenyl group participates in Pd-catalyzed cross-coupling with boronic acids. Use Pd(PPh) (5 mol%) and KCO in dioxane/water (3:1) at 90°C for 12 hours .
Q. How can receptor-binding studies be designed to evaluate its pharmacological potential?
Methodological Answer:
- Radioligand Displacement Assays: Test affinity for serotonin (5-HT) or dopamine (D) receptors using -labeled antagonists (e.g., -WAY-100635). IC values <1 μM suggest high affinity .
- Molecular Dynamics (MD) Simulations: Model interactions with receptor binding pockets (e.g., hydrophobic interactions with the cyclopentane ring and H-bonding with the amine) using software like GROMACS .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare IC values across studies (e.g., 0.5 μM vs. 5 μM) to identify outliers. Variations may arise from assay conditions (e.g., cell line differences or buffer pH).
- Dose-Response Curves: Repeat experiments with standardized protocols (e.g., HEK293 cells expressing recombinant receptors) to minimize variability .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated oxidation of the amine) and bioavailability (%F = 65–80%) .
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity with biological nucleophiles (e.g., glutathione). A gap <5 eV suggests susceptibility to covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
